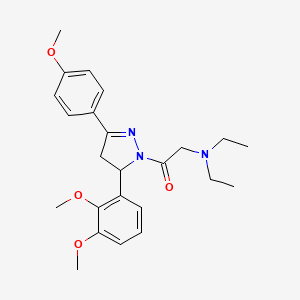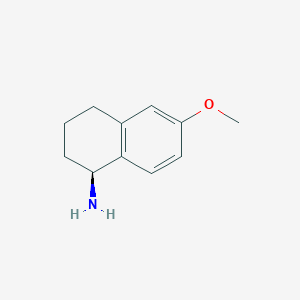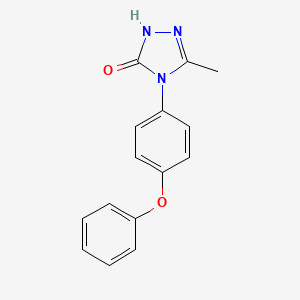
5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic organic compound that belongs to the class of triazolones. MPTP has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Derivatives Synthesis : Novel derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antibacterial Activity of Novel Derivatives : Several new derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one exhibited antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Cancer Research and Drug Design
EGFR Inhibitors for Cancer Therapy : Benzimidazole derivatives bearing the 1,2,4-triazole structure have shown potential as EGFR inhibitors, useful in anti-cancer therapy (Karayel, 2021).
Antileishmanial Activity and Molecular Docking : Triazol derivatives have been synthesized and tested for antileishmanial activity, with molecular docking analyses supporting their potential use in this field (Süleymanoğlu et al., 2022).
Miscellaneous Applications
Molecular Stabilities and Conformational Analyses : Detailed studies on the tautomeric properties and conformations of similar compounds have provided insights into their molecular stabilities and potential applications (Shukla et al., 2017).
Corrosion Inhibition in Industrial Applications : Some derivatives have been studied for their role in corrosion inhibition, showing effectiveness in protecting mild steel in acidic environments (Yadav et al., 2013).
properties
IUPAC Name |
3-methyl-4-(4-phenoxyphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-16-17-15(19)18(11)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZDEOHWGGYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

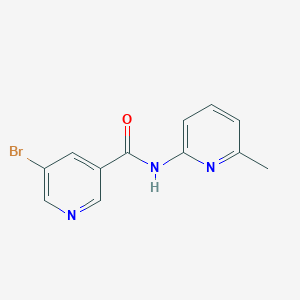
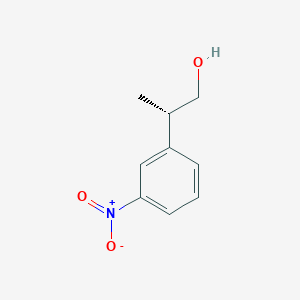
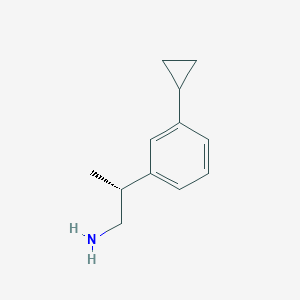
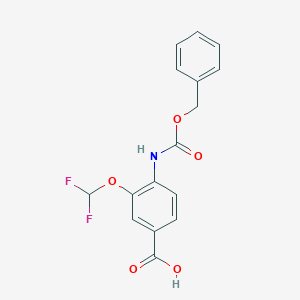
![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)

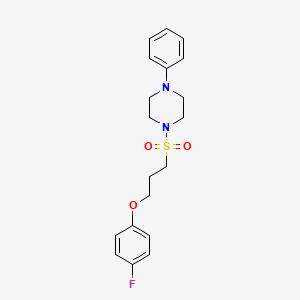
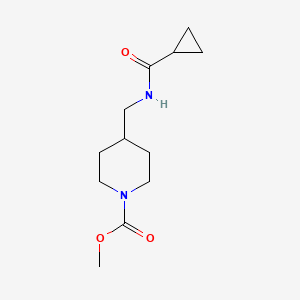
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2909820.png)
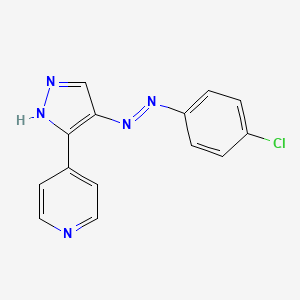
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2909824.png)
![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)
